Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[1,5-a]pyrimidine core through the condensation of aminopyrazoles with various reagents such as enaminonitriles or 1,3-diketones . The thiophene carboxylate moiety is then introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Potential therapeutic applications due to its kinase inhibitory activity.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation . The molecular targets include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrimidinamine derivatives: These compounds have shown excellent fungicidal activity.
Uniqueness
Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific structural features, such as the difluoromethyl group and the thiophene carboxylate moiety, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C23H20F2N4O3S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
ethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H20F2N4O3S/c1-4-32-23(31)18-12(2)13(3)33-22(18)28-21(30)15-11-26-29-17(19(24)25)10-16(27-20(15)29)14-8-6-5-7-9-14/h5-11,19H,4H2,1-3H3,(H,28,30) |
InChI Key |
YBYGTNXREJAKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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